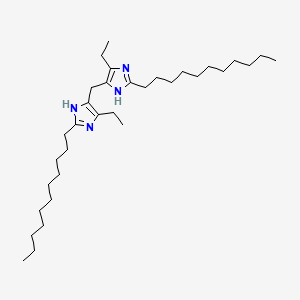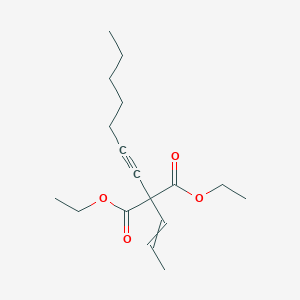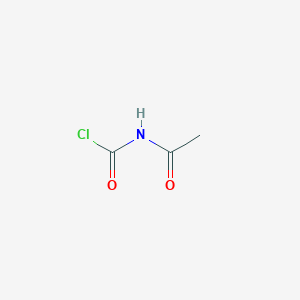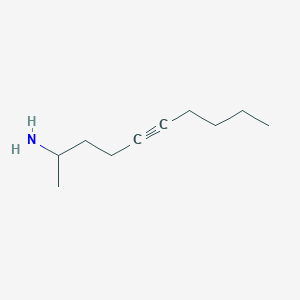
Dec-5-YN-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-5-YN-2-amine is an organic compound characterized by the presence of an alkyne group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-5-YN-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. This method typically requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the reduction of nitro compounds to amines using reducing agents such as hydrogen in the presence of a metal catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal-organic frameworks (MOFs) to stabilize the intermediate compounds and facilitate the reaction . This method is advantageous due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dec-5-YN-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often employ hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products: The major products formed from these reactions include various substituted amines, alkenes, and alkynes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dec-5-YN-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: this compound is used in the production of polymers and other advanced materials due to its reactive alkyne group
Mechanism of Action
The mechanism of action of Dec-5-YN-2-amine involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming stable ring structures that can interact with biological molecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Quinoxalines: These compounds share a similar alkyne group and are used in similar applications, such as organic synthesis and pharmaceuticals.
Quinolin-8-amines: These compounds are structurally related and have similar chemical properties and applications.
Uniqueness: Dec-5-YN-2-amine is unique due to its specific combination of an alkyne and an amine group, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
188585-69-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
dec-5-yn-2-amine |
InChI |
InChI=1S/C10H19N/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
AIAVILHIXXAXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


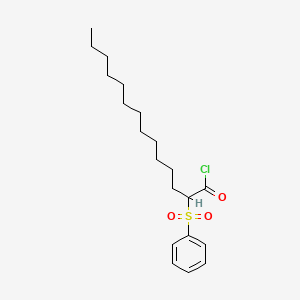
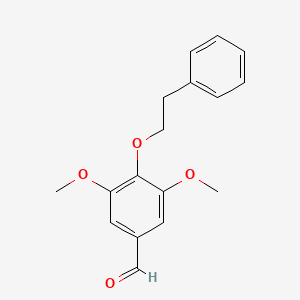
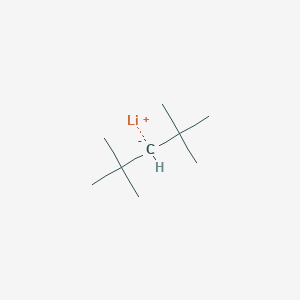
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
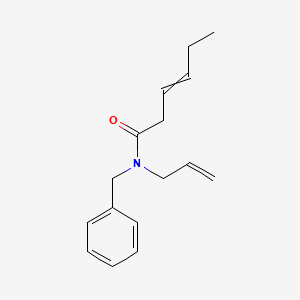
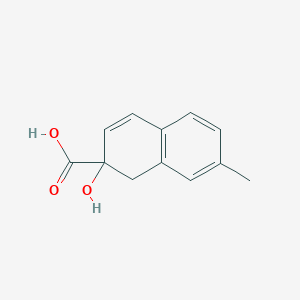
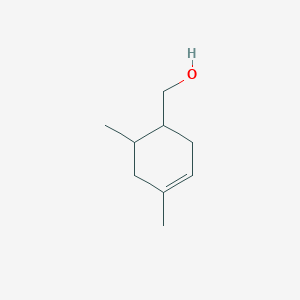
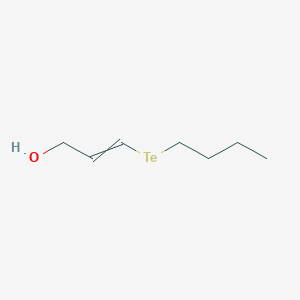
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
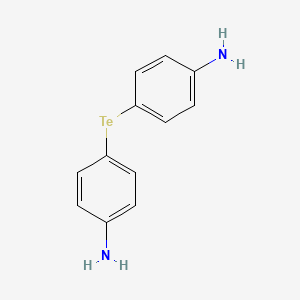
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
